Cas no 3412-49-5 ((R)-4-Phenyloxazolidine-2,5-dione)

(R)-4-Phenyloxazolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 2,5-Oxazolidinedione,4-phenyl-, (4R)-
- (R)-4-PHENYLOXAZOLIDINE-2,5-DIONE
- (R)-4-phenyl-oxazolidine-2,5-dione
- (R)-N-carboxyphenylglycine anhydride
- D-3-Methyl-4-phenyl-oxazolidin-dion-(2,5)
- D-Phenylglycine-N-carboxyanhydride
- N-carboxy-(R)-phenylglycine anhydride
- N-Carboxy-D-phenylglycinanhydrid
- (4R)-4-phenyl-1,3-oxazolidine-2,5-dione
- FCH3494011
- (4R)-4alpha-Phenyloxazolidine-2,5-dione
- ST51040193
- (4R)-4-Phenyl-2,5-oxazolidinedione
- AKOS024387418
- 3412-49-5
- DTXSID701298073
- AC5945
- ZSEHBLBYCASPDO-SSDOTTSWSA-N
- (R)-4-Phenyloxazolidine-2,5-dione
-
- MDL: MFCD04039341
- インチ: 1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)/t7-/m1/s1
- InChIKey: ZSEHBLBYCASPDO-SSDOTTSWSA-N
- SMILES: O1C(N([H])[C@@]([H])(C1=O)C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- 精确分子量: 177.04300
- 同位素质量: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- ゆうかいてん: 123-126°C
- PSA: 55.40000
- LogP: 1.32290
(R)-4-Phenyloxazolidine-2,5-dione Security Information
- セキュリティの説明: S22
- 安全术语:S22;S24/25
(R)-4-Phenyloxazolidine-2,5-dione 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-4-Phenyloxazolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A841576-1g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 97% | 1g |
$445.0 | 2025-02-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225252-0.25g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | ≥95% | 0.25g |
¥800.0 | 2023-09-15 | |
eNovation Chemicals LLC | D686229-1g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 95% | 1g |
$240 | 2025-02-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225252-10g |
4-Methyl-4-phenyloxazolidine-2,5-dione |
3412-49-5 | ≥95% | 10g |
¥7550.0 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225252-1g |
(S)-4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione |
3412-49-5 | ≥95% | 1g |
¥1650.0 | 2023-09-15 | |
eNovation Chemicals LLC | D686229-10g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 95% | 10g |
$1045 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225252-5g |
(S)-4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione |
3412-49-5 | ≥95% | 5g |
¥4200.0 | 2023-09-15 | |
eNovation Chemicals LLC | D686229-0.25g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 95% | 0.25g |
$120 | 2024-07-20 | |
Ambeed | A841576-250mg |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 97% | 250mg |
$178.0 | 2025-02-25 | |
eNovation Chemicals LLC | D686229-5g |
(R)-4-Phenyloxazolidine-2,5-dione |
3412-49-5 | 95% | 5g |
$540 | 2025-02-20 |
(R)-4-Phenyloxazolidine-2,5-dione 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
(R)-4-Phenyloxazolidine-2,5-dioneに関する追加情報
(R)-4-Phenyloxazolidine-2,5-dione: A Comprehensive Overview
(R)-4-Phenyloxazolidine-2,5-dione, also known by its CAS number 3412-49-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen atom and two nitrogen atoms. The structure of (R)-4-Phenyloxazolidine-2,5-dione features a phenyl group attached to the fourth position of the oxazolidinone ring, along with two ketone groups at positions 2 and 5. This unique structure contributes to its versatile chemical properties and potential applications.
Recent studies have highlighted the importance of oxazolidinones in synthetic chemistry due to their ability to act as versatile building blocks in the construction of complex molecules. The presence of the phenyl group in (R)-4-Phenyloxazolidine-2,5-dione introduces additional electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive compounds. For instance, researchers have explored its role in the development of peptide-based drugs and antibiotics.
In the realm of pharmacology, (R)-4-Phenyloxazolidine-2,5-dione has shown promise as a potential lead compound for drug discovery. Its ability to form stable aminal bonds with amino acids makes it an attractive candidate for peptide synthesis. Recent advancements in asymmetric synthesis have further enhanced its utility, enabling the selective formation of enantiomerically pure derivatives. This is particularly important in drug development, where stereochemistry plays a critical role in determining biological activity.
The stereochemistry of (R)-4-Phenyloxazolidine-2,5-dione is a key factor influencing its reactivity and selectivity in various chemical reactions. The (R) configuration at the chiral center imparts specific spatial arrangements that are crucial for interactions with biological targets. Studies have demonstrated that this compound can serve as a chiral auxiliary in asymmetric catalysis, facilitating the synthesis of enantioselective products. This property has been leveraged in the development of novel therapeutic agents with improved efficacy and reduced side effects.
Beyond its role in drug discovery, (R)-4-Phenyloxazolidine-2,5-dione has found applications in materials science. Its ability to form supramolecular assemblies through hydrogen bonding has been explored for the design of advanced materials with tailored properties. Recent research has focused on its potential as a component in self-healing polymers and stimuli-responsive systems, where its structural integrity and dynamic bonding capabilities are highly valued.
In conclusion, (R)-4-Phenyloxazolidine-2,5-dione stands as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, stereochemical properties, and reactivity make it an invaluable tool in synthetic chemistry, pharmacology, and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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